molecular formula C18H16N2O2 B8037609 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE

Cat. No.: B8037609
M. Wt: 292.3 g/mol
InChI Key: RZJVCZVIJMWUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a synthetic organic compound based on the dihydroisoindoloquinazoline-dione scaffold, a structure recognized for its significant potential in medicinal chemistry research. This specific isopropyl-substituted derivative is offered for scientific investigation into its biological properties. The core dihydroisoindolo[2,1-a]quinazoline-5,11-dione structure has been identified as a potent inhibitor of Hepatitis B Virus (HBV) capsid assembly . Research on closely related derivatives has demonstrated strong anti-HBV activity, with several compounds inhibiting HBV DNA replication at submicromolar concentrations, showcasing the promise of this chemotype as a novel antiviral agent . Furthermore, structurally similar isoindoloquinoline frameworks have exhibited notable in vitro cytotoxic activity against a range of human cancer cell lines, including MCF-7 (breast), SKBR3 (breast), PC3 (prostate), and HeLa (cervical), indicating its broad utility in oncology drug discovery . The synthesis of this class of compounds is typically achieved via efficient multicomponent reactions (MCRs), which are favored for their ability to generate complex, drug-like molecules in a single step from readily available starting materials such as isatoic anhydride, amines, and 2-formylbenzoic acid . These synthetic protocols can be catalyzed by various systems, including functionalized nanoporous silica, demonstrating the accessibility of this chemical scaffold for research and development purposes . For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-propan-2-yl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)19-16-12-7-3-4-8-13(12)17(21)20(16)15-10-6-5-9-14(15)18(19)22/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJVCZVIJMWUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE can be achieved through a three-component reaction involving 2-amino-N-®-benzamide derivatives, 2-formylbenzoic acid, and sulfonic acid functionalized nanoporous silica as a catalyst. The reaction is typically carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods

The reusability of the catalyst and the straightforward workup process without chromatography make this method attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Substitution reactions can introduce various substituents onto the quinazoline ring, altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazoline ring.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Biological Properties

Research has demonstrated that derivatives of 6-isopropyl-6,6A-dihydroisoindolo[2,1-a]quinazoline-5,11-dione exhibit notable cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from this scaffold have been evaluated for their anticancer potential against MCF-7 (breast cancer), SKBR3 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer) cells. A lead compound from these studies showed IC50 values indicating significant potency .

Table 1: Cytotoxic Activity of Selected Derivatives

CompoundCell LineIC50 (nM)
4hMCF-7310
4hSKBR31434
4hPC3210
4hHeLa79

Applications in Drug Development

The structural features of this compound make it a promising candidate for further development as an anticancer agent. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential. Moreover, the compound's favorable pharmacokinetic profiles have been assessed using in silico methods to predict oral bioavailability and toxicity risks .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Antitumor Activity : A series of derivatives were tested in vitro against multiple cancer cell lines with varying degrees of success. The most promising candidates were further evaluated for their mechanism of action and potential as lead compounds for drug development.
  • Inhibition Studies : Inhibition assays demonstrated that certain derivatives effectively disrupt the function of BET proteins, leading to reduced proliferation rates in treated cancer cells .

Mechanism of Action

The mechanism of action of 6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and other kinases, which play crucial roles in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: Another quinazoline derivative with similar biological activities.

    Isoindolinone: Shares structural similarities and exhibits comparable biological properties.

    Dihydroquinazoline: A reduced form of quinazoline with distinct biological activities.

Uniqueness

6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .

Biological Activity

6-Isopropyl-6,6A-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the quinazoline family, which is known for its diverse pharmacological properties including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2

Antimicrobial Activity

Research indicates that compounds within the quinazoline family exhibit significant antimicrobial properties. A study reported the synthesis of various quinazoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed moderate to high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 65 to 80 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1270

Antifungal Activity

In addition to antibacterial effects, quinazoline derivatives have shown promising antifungal activities. Specifically, compounds were tested against various fungal strains such as Candida and Aspergillus, with some achieving complete inhibition at MIC levels as low as 12.5 μg/mL . This suggests that modifications in the quinazoline structure can enhance antifungal efficacy.

Anticancer Potential

The anticancer properties of quinazoline derivatives have also been explored. Studies have indicated that certain compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing a series of quinazoline derivatives and evaluating their biological activities. The synthesized compounds were subjected to antimicrobial testing using the agar well diffusion method. Among them, specific derivatives showed enhanced activity against both bacterial and fungal strains compared to standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship revealed that the incorporation of different heterocyclic moieties at specific positions on the quinazoline scaffold significantly influenced biological activity. For instance, compounds with triazole or oxadiazole moieties exhibited improved antibacterial properties compared to their parent structures .

Q & A

Q. Methodological Insight :

  • Reaction Setup : Combine equimolar ratios of 2-formyl benzoic acid and isopropylamine in glacial acetic acid.
  • Conditions : Reflux at 110–120°C for 8–12 hours under inert atmosphere.
  • Work-up : Precipitate the product by cooling the reaction mixture, followed by filtration and recrystallization.

How is structural characterization performed for this compound?

Basic Research Question
Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton environments (e.g., diastereotopic protons at C6a) and confirms the isoindoloquinazoline scaffold.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at 1700–1750 cm⁻¹) and NH/OH groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 335.1394).
    Cross-validation with X-ray crystallography (where feasible) resolves stereochemical ambiguities .

What reaction optimization strategies improve yields in the synthesis of this compound?

Advanced Research Question
Optimization involves factorial design to test variables:

  • Temperature : Higher temperatures (120°C) reduce reaction time but may promote side reactions.
  • Solvent Polarity : Acetic acid enhances cyclization efficiency compared to DMF or THF.
  • Catalyst Screening : While the catalyst-free method is standard, suggests iridium catalysts or phenyliodine(III) additives in similar systems could improve regioselectivity .

Q. Data-Driven Approach :

VariableOptimal RangeImpact on Yield
Temperature110–120°C↑ Yield by 15%
Reaction Time10–12 hoursMaximizes conversion
Solvent Volume10 mL/gMinimizes dilution

How are stereochemical challenges addressed during synthesis?

Advanced Research Question
The C6a stereocenter introduces diastereomeric complexity. Strategies include:

  • Chiral HPLC : Separates enantiomers for absolute configuration determination.
  • Circular Dichroism (CD) : Correlates optical activity with crystallographic data.
  • Computational Modeling (DFT) : Predicts energy barriers for diastereomer interconversion .

Case Study : highlights intramolecular hydrogen bonding stabilizing the 6aR configuration, reducing epimerization during synthesis.

How do synthetic routes for this compound compare to analogous quinazoline derivatives?

Advanced Research Question
Comparative analysis with and reveals:

  • Efficiency : One-pot methods (this compound) vs. multi-step cyclization (imidazoquinoxalines).
  • Sustainability : Catalyst-free synthesis reduces metal contamination vs. iridium-catalyzed routes.
  • Scalability : Acetic acid-mediated reactions are more industrially feasible than ionic liquid-based systems .

Q. Key Metrics :

MethodYield (%)Purity (%)Scalability
One-pot (Acetic Acid)85>98High
Iridium-Catalyzed7895Moderate
Ionic Liquid-Based7090Low

How can discrepancies in spectroscopic data be resolved during characterization?

Advanced Research Question
Contradictions in NMR or mass spectra arise from:

  • Tautomerism : Keto-enol equilibria in the dione moiety.
  • Solvent Effects : Deuterated DMSO vs. CDCl3 may shift proton signals.
  • Impurity Profiles : Byproducts from incomplete cyclization.

Q. Resolution Workflow :

Repeat analysis under standardized conditions (solvent, temperature).

Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

Compare with synthetic intermediates (e.g., ’s diamines) to trace impurity sources .

What computational tools aid in predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD) : Simulate solvent interactions in acetic acid.
  • Docking Studies : Predict binding affinities for biological targets (hypothetical based on ’s marine alkaloid analogs) .

Q. Software Recommendations :

  • Gaussian 16 (DFT)
  • GROMACS (MD)
  • AutoDock Vina (Docking)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.